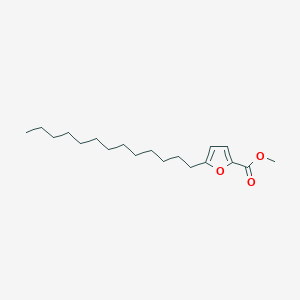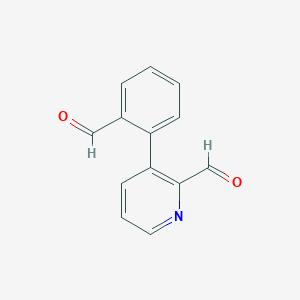
Methyl 5-tridecylfuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-tridecylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-tridecylfuran-2-carboxylate can be achieved through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans with mono- to tricarboxylate groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of sulfur ylides and alkynes in the presence of catalysts can facilitate the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-tridecylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-tridecylfuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-tridecylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .
Comparaison Avec Des Composés Similaires
- Methyl 5-decylfuran-2-carboxylate
- Methyl 5-dodecylfuran-2-carboxylate
- Methyl 5-tetradecylfuran-2-carboxylate
Comparison: Methyl 5-tridecylfuran-2-carboxylate is unique due to its longer tridecyl chain, which can influence its physical and chemical properties. This longer chain may enhance its hydrophobicity and affect its interaction with biological membranes compared to shorter-chain derivatives .
Propriétés
Numéro CAS |
64137-37-7 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 5-tridecylfuran-2-carboxylate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(22-17)19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
DWKFMWKKNRPKLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC=C(O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)



![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)



